6-chloro-3-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound that features a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common approach is to start with the quinolinone core and introduce the chloro, phenyl, and triazolyl substituents through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE shares structural similarities with other quinolinone derivatives, such as 6-chloro-4-phenylquinolin-2(1H)-one and 3-{[4-cyclohexyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one.
Unique Features: The presence of the triazolyl and pyridyl groups, along with the specific substitution pattern, distinguishes this compound from other quinolinone derivatives. These unique features may confer specific biological activities or chemical reactivity.
By understanding the synthesis, reactions, applications, and mechanisms of 6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C28H24ClN5OS |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
6-chloro-3-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN5OS/c29-20-13-14-23-22(16-20)24(18-8-3-1-4-9-18)25(27(35)31-23)36-28-33-32-26(19-10-7-15-30-17-19)34(28)21-11-5-2-6-12-21/h1,3-4,7-10,13-17,21H,2,5-6,11-12H2,(H,31,35) |
InChI Key |
RSLJSKMFUSDOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.